3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused bicyclic core structure. Its key functional groups include:
- 3-(4-Methoxyphenoxy): A methoxy-substituted phenoxy group at position 3, which may enhance lipophilicity and influence π-π stacking interactions.
- 2-(Trifluoromethyl): A trifluoromethyl group at position 2, known for its electron-withdrawing effects and metabolic stability .
This scaffold is structurally related to bioactive chromeno-oxazinones reported in antiviral, antifungal, and anticancer research .
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O5/c1-32-16-4-6-17(7-5-16)34-23-21(31)18-8-9-20-19(22(18)35-24(23)25(26,27)28)13-30(14-33-20)12-15-3-2-10-29-11-15/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUHBVOCZIIBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CN=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one represents a novel class of chemical entities with potential therapeutic applications. This article reviews its biological activity based on available research findings and patents.
Chemical Structure
The compound features several functional groups that may contribute to its biological properties:
- Methoxy group : Enhances lipophilicity and may influence receptor interactions.
- Pyridine moiety : Known for its role in biological activity, particularly in drug design.
- Trifluoromethyl group : Often associated with increased metabolic stability and bioactivity.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Several studies have indicated that compounds structurally similar to the target compound exhibit significant anticancer properties. For instance, derivatives of oxazine and other heterocyclic compounds have shown promise in inhibiting tumor growth through various mechanisms:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. For example, studies on related compounds have demonstrated their ability to halt the cell cycle at the S phase, thereby preventing DNA replication and promoting cancer cell death .
- Selective Cytotoxicity : A related study highlighted the selective cytotoxic effect of a triazole derivative on melanoma cells compared to normal cells, suggesting that similar mechanisms might be applicable to the target compound .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar frameworks have shown effective antibacterial and antifungal activities against various pathogens:
- Gram-positive and Gram-negative Bacteria : Research indicates that certain derivatives exhibit stronger antibacterial effects than conventional antibiotics, with minimal inhibitory concentrations (MICs) significantly lower than those of standard treatments .
Case Studies and Research Findings
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of the compound:
- Inhibition of Enzymatic Pathways : Similar compounds are known to inhibit key enzymes involved in cancer cell proliferation and survival.
- Interaction with Cellular Receptors : The methoxy and pyridine groups may facilitate binding to specific receptors or enzymes, modulating cellular signaling pathways.
Comparison with Similar Compounds
Key Trends :
- Halogenated Benzyl Groups (6k, 6l, 6m): Higher melting points correlate with increased halogen size (F < Cl < Br), reflecting stronger intermolecular forces. Antiviral potency follows Cl > F > Br .
- Pyridin-3-ylmethyl vs. Ferrocenyl : The target’s pyridine group may improve aqueous solubility compared to hydrophobic ferrocene derivatives, though the latter exhibit unique redox-driven bioactivity .
Substituent Variations at Position 3
Position 3 modifications alter electronic and steric profiles:
Key Trends :
- Methoxy vs.
Trifluoromethyl Group at Position 2
The trifluoromethyl group is conserved in most analogs for its metabolic stability and electronegativity. Comparisons include:
- 2-Trifluoromethyl vs. 2-Phenyl : Trifluoromethyl derivatives (e.g., target compound) show higher thermal stability than phenyl-substituted analogs (e.g., 6k–6m) due to stronger C–F bonds .
- Impact on Bioactivity: The trifluoromethyl group in chromeno-oxazinones is critical for inhibiting viral protease enzymes via hydrophobic and dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
